molecular formula C18H11N5OS B12623559 3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12623559
M. Wt: 345.4 g/mol
InChI Key: LWXFNGNVSVOLFF-UHFFFAOYSA-N
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Description

3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring and substituted with phenyl and oxazole groups, contributes to its potential biological activities.

Preparation Methods

The synthesis of 3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole derivative with thiosemicarbazide.

    Substitution with Phenyl and Oxazole Groups: The final step involves the substitution of the triazolothiadiazole core with phenyl and oxazole groups through nucleophilic substitution reactions.

Chemical Reactions Analysis

3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Research has shown that derivatives of this compound exhibit anticancer, anti-inflammatory, and analgesic properties.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and triazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities. Some similar compounds include:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.

    1,2,4-Triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor and anticancer agent.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Various derivatives have been synthesized and studied for their diverse pharmacological activities.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H11N5OS

Molecular Weight

345.4 g/mol

IUPAC Name

5-phenyl-3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole

InChI

InChI=1S/C18H11N5OS/c1-3-7-12(8-4-1)15-11-14(22-24-15)17-21-23-16(19-20-18(23)25-17)13-9-5-2-6-10-13/h1-11H

InChI Key

LWXFNGNVSVOLFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5

Origin of Product

United States

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